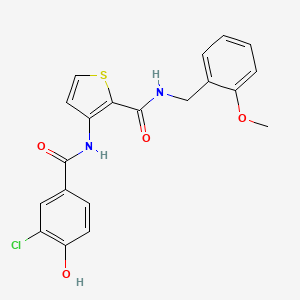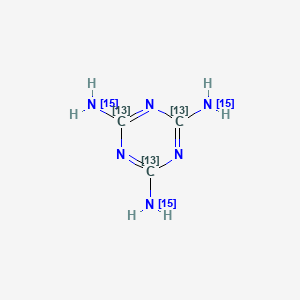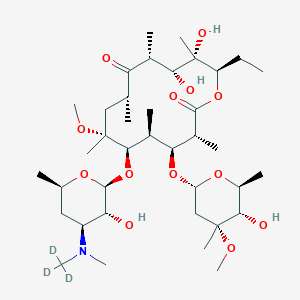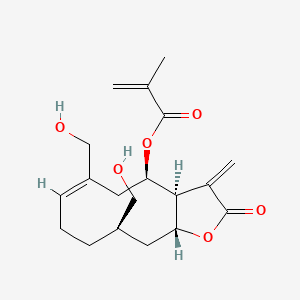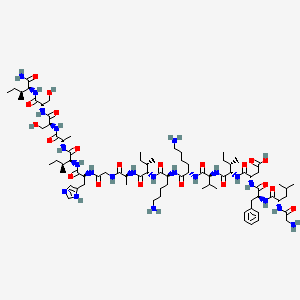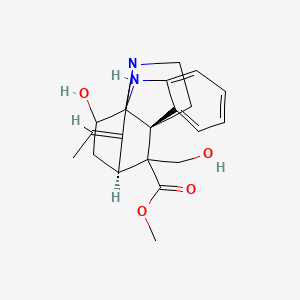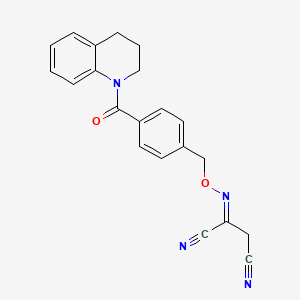
Uridine 5'-monophosphate-15N2,d11 (dilithium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine 5’-monophosphate-15N2,d11 (dilithium) is a stable isotope-labeled compound. It is a deuterium and nitrogen-15 labeled form of Uridine 5’-monophosphate, which is a monophosphate form of uridine triphosphate. This compound is primarily used in scientific research for tracing and quantitation purposes due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-monophosphate-15N2,d11 (dilithium) involves the incorporation of deuterium and nitrogen-15 into the uridine 5’-monophosphate molecule. This can be achieved through various synthetic routes, including:
Nitrogen-15 Labeling: The incorporation of nitrogen-15 can be achieved by using nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents.
Industrial Production Methods
Industrial production of Uridine 5’-monophosphate-15N2,d11 (dilithium) typically involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes:
Chemical Synthesis: Using deuterated and nitrogen-15 labeled starting materials.
Purification: Employing techniques such as chromatography to isolate the desired product.
Quality Control: Ensuring the final product meets the required specifications for research use.
化学反応の分析
Types of Reactions
Uridine 5’-monophosphate-15N2,d11 (dilithium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine diphosphate or uridine triphosphate.
Reduction: Reduction reactions can convert it back to uridine or other reduced forms.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Uridine diphosphate, uridine triphosphate.
Reduction: Uridine, reduced uridine derivatives.
Substitution: Various substituted uridine derivatives.
科学的研究の応用
Uridine 5’-monophosphate-15N2,d11 (dilithium) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand nucleotide metabolism.
Biology: Employed in studies of nucleic acid synthesis and degradation.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of uridine analogs.
Industry: Applied in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of Uridine 5’-monophosphate-15N2,d11 (dilithium) involves its incorporation into nucleic acids and its role in nucleotide metabolism. The labeled isotopes allow researchers to trace the compound’s pathway and interactions within biological systems. The molecular targets include enzymes involved in nucleotide synthesis and degradation, and the pathways include the de novo synthesis and salvage pathways of nucleotides.
類似化合物との比較
Similar Compounds
Uridine 5’-monophosphate: The unlabeled form of the compound.
Uridine 5’-diphosphate: A diphosphate form of uridine.
Uridine 5’-triphosphate: A triphosphate form of uridine.
Uniqueness
Uridine 5’-monophosphate-15N2,d11 (dilithium) is unique due to its stable isotope labeling, which allows for precise tracing and quantitation in research studies. This makes it particularly valuable in studies requiring detailed metabolic analysis and pharmacokinetic profiling.
特性
分子式 |
C9H11Li2N2O9P |
|---|---|
分子量 |
349.2 g/mol |
IUPAC名 |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-(3,5,6-trideuterio-2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C9H13N2O9P.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7?,8-;;/m1../s1/i1D,2D,3D2,4D,6D,7D,8D,10+1,11+1,13D,14D;;/hD |
InChIキー |
VZKHMAVADRKKIM-GKOWXMAFSA-L |
異性体SMILES |
[2H]C1=C([15N](C(=O)[15N](C1=O)[2H])[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+] |
正規SMILES |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


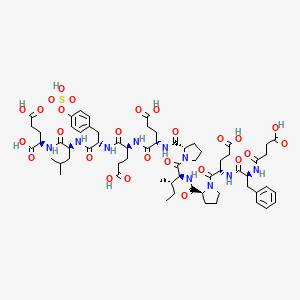
![(3S)-3-[[(2S)-2-[5-tert-butyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methylamino]-2-oxopyrazin-1-yl]butanoyl]amino]-5-[methyl(pentyl)amino]-4-oxopentanoic acid](/img/structure/B12384905.png)

